1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one
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Description
1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Biological Activity
The compound 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic organic molecule that exhibits potential pharmacological properties. Its unique structure combines various pharmacophoric elements, which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing literature, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C19H23FN2O4, and it features a spirocyclic structure that includes a chroman moiety and a piperidine ring. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other compounds containing pyrrolidine and piperidine structures.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory responses.
- Receptor Modulation: It could modulate receptor activities associated with pain and inflammation.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties against various Gram-positive bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the fluorophenyl and piperidine moieties can enhance antimicrobial efficacy.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Spirocyclic structure with fluorophenyl | Potential antimicrobial activity |
4-Fluorophenylacetamide | Contains a fluorophenyl group | Analgesic properties |
Thiazole-containing piperidines | Similar ring structures | Antimicrobial activity |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by studies indicating that related structures can inhibit pro-inflammatory cytokines. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of compounds structurally similar to This compound :
- Study on Antimicrobial Resistance: A study focused on pyrrolidine derivatives found significant antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that structural modifications could lead to enhanced potency against resistant pathogens .
- Anti-cancer Activity: Another research effort evaluated the anticancer properties of similar compounds in human lung cancer cell lines (A549). The findings suggested that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy in clinical settings.
Key Pharmacokinetic Considerations:
- Absorption: The lipophilicity due to the fluorophenyl group may enhance gastrointestinal absorption.
- Metabolism: Potential metabolic pathways include hepatic metabolism, which needs further elucidation.
- Excretion: Renal excretion is likely, necessitating studies on clearance rates.
Properties
IUPAC Name |
1'-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-17-5-7-18(8-6-17)27-15-16(13-22(27)29)23(30)26-11-9-24(10-12-26)14-20(28)19-3-1-2-4-21(19)31-24/h1-8,16H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYVBHYJDBKUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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